2,6-diamino-5-methyl-1H-pyrimidin-4-one
Description
2,6-Diamino-5-methyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by a six-membered aromatic ring with two amino groups at positions 2 and 6, a methyl substituent at position 5, and a ketone group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2,4-diamino-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNPMQHGAMNNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The key distinction among pyrimidine analogs lies in substituents at position 5, which significantly alter physicochemical properties and applications:
Key Observations:
Hydroxy group: Introduces polarity, making the compound water-soluble and suitable as a biomarker in biological systems . Nitroso group: Enhances reactivity, likely utilized in synthetic pathways for nitroso-containing pharmaceuticals .
Stability and Reactivity :
- The nitroso derivative’s reactivity may limit its stability under certain conditions, whereas the methyl and hydroxy analogs are likely more stable.
Biological Relevance :
- The hydroxy analog’s role as a dietary biomarker highlights its metabolic integration, unlike the methyl and nitroso variants, which are more common in synthetic applications.
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